

# Spectroscopic Profile of Laurolactam: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Laurolactam

Cat. No.: B145868

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This technical guide provides a comprehensive overview of the spectroscopic data for **Laurolactam** (Azacyclotridecan-2-one), a key monomer in the production of Nylon-12 and other copolyamides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analysis of **Laurolactam**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR Spectroscopic Data for **Laurolactam**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~3.2	Multiplet	-CH <sub>2</sub> -N-
~2.2	Multiplet	-CH <sub>2</sub> -C=O
~1.6	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -N-
~1.3	Broad Singlet	-(CH <sub>2</sub> ) <sub>8</sub> -
~6.5	Broad Singlet	-NH-

#### <sup>13</sup>C NMR Spectroscopic Data for **Lauro lactam**

Chemical Shift ( $\delta$ ) ppm	Assignment
~178	C=O (Amide Carbonyl)
~40	-CH <sub>2</sub> -N-
~36	-CH <sub>2</sub> -C=O
~29	-(CH <sub>2</sub> ) <sub>8</sub> -
~25	-(CH <sub>2</sub> ) <sub>8</sub> -
~23	-(CH <sub>2</sub> ) <sub>8</sub> -

## Infrared (IR) Spectroscopy

#### Key IR Absorption Bands for **Lauro lactam**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
~2925	Strong	C-H Stretch (Asymmetric, CH <sub>2</sub> )
~2855	Strong	C-H Stretch (Symmetric, CH <sub>2</sub> )
~1650	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1465	Medium	C-H Bend (Scissoring, CH <sub>2</sub> )

## Mass Spectrometry (MS)

Mass Spectrometric Data for **Lauro lactam**

m/z	Relative Intensity	Assignment
197	High	[M] <sup>+</sup> (Molecular Ion)
180	Moderate	[M-NH <sub>3</sub> ] <sup>+</sup>
152	Moderate	[M-C <sub>2</sub> H <sub>5</sub> NO] <sup>+</sup>
138	Moderate	[M-C <sub>3</sub> H <sub>7</sub> NO] <sup>+</sup>
112	Moderate	[M-C <sub>5</sub> H <sub>9</sub> NO] <sup>+</sup>
98	High	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup>
84	High	[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- A sample of **Lauro lactam** (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 300 MHz or 400 MHz NMR Spectrometer.
- Parameters:
  - Pulse Sequence: Standard single-pulse experiment.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-15 ppm.
- Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 75 MHz or 100 MHz NMR Spectrometer.
- Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024-4096.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

- Processing: The FID is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **Lauro lactam** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
- Parameters:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **Lauro lactam** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Mass Spectrometry:

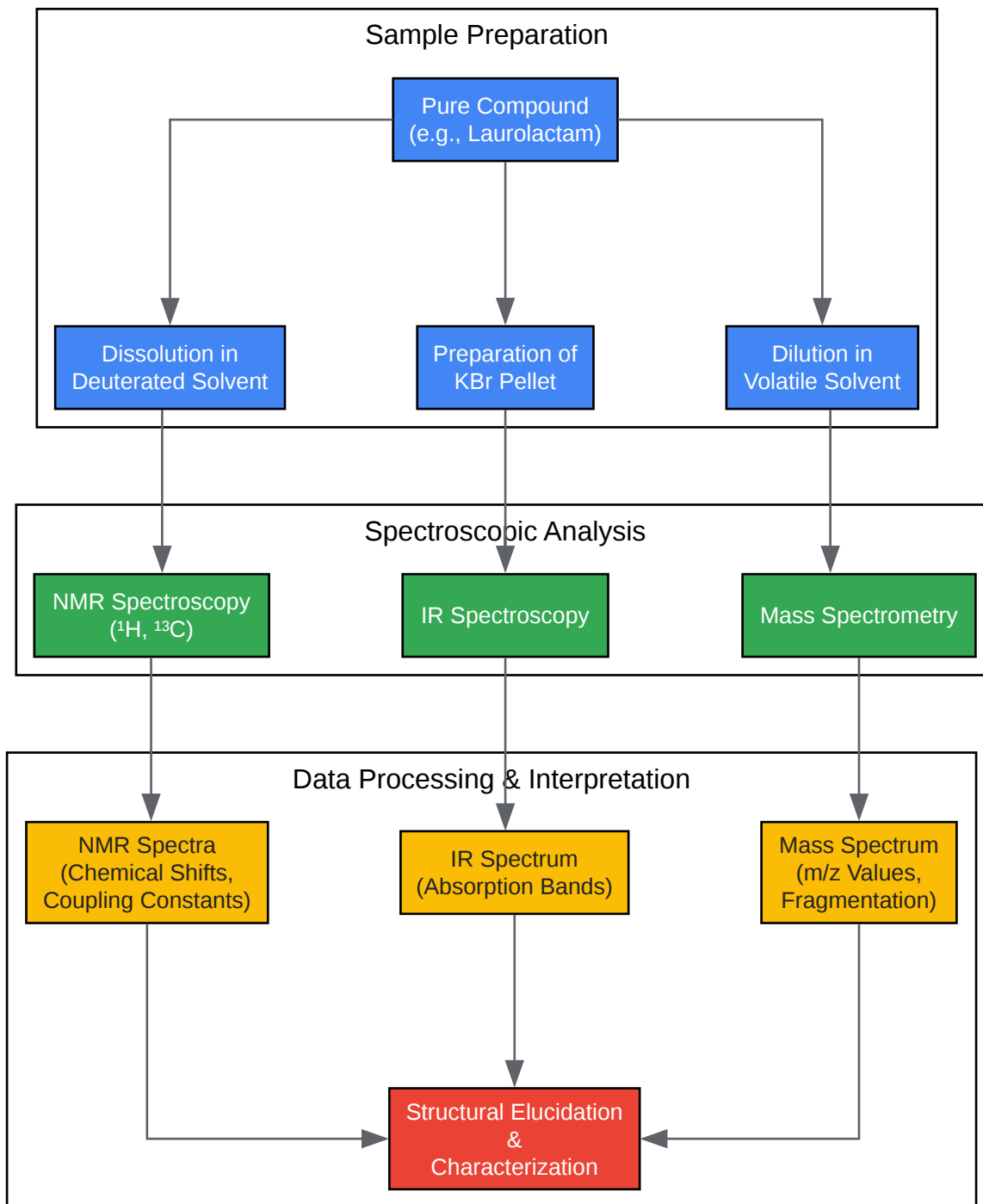
- Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

- Parameters (for EI):
  - Ionization Energy: 70 eV.
  - Source Temperature: 200-250 °C.
  - Mass Range:  $m/z$  40-500.
- Analysis: The sample is introduced into the ion source (e.g., via direct insertion probe or gas chromatography inlet). The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Lauro lactam**.

## General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)